molecular formula C15H17NO3 B5766981 methyl 1-(4-ethylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate

methyl 1-(4-ethylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate

Cat. No.: B5766981
M. Wt: 259.30 g/mol
InChI Key: HAXXANNPAQOZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-ethylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate is a synthetic organic compound belonging to the pyrrole family. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with an ethylphenyl group, a methyl group, and a carboxylate ester. It is of interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

The synthesis of methyl 1-(4-ethylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification steps. The reaction conditions typically include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Methyl 1-(4-ethylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Methanol, ethanol, dichloromethane

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 1-(4-ethylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of methyl 1-(4-ethylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Methyl 1-(4-ethylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate can be compared with other similar compounds, such as:

  • Methyl 1-(4-methylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate
  • Methyl 1-(4-chlorophenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate

These compounds share a similar pyrrole core structure but differ in the substituents on the aromatic ring. The presence of different substituents can significantly impact their chemical reactivity and biological activities. This compound is unique due to the ethyl group, which may confer distinct properties compared to its analogs.

Properties

IUPAC Name

methyl 1-(4-ethylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-4-11-5-7-12(8-6-11)16-10(2)13(9-14(16)17)15(18)19-3/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXXANNPAQOZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(CC2=O)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.